Hellebrigenin glucoside

Content Navigation

Common error: substituting the aglycone hellebrigenin leads to mismatched solubility and α1 isoform potency, compromising assay reproducibility. Hellebrigenin glucoside provides the exact solution:

- >10× aqueous solubility vs aglycone, enabling low-DMSO stock preparation

- Selective α1 Na+/K-ATPase inhibition (IC50 low nM in cancer cells)

- Matched glycoside/aglycone pair for controlled studies on sugar moiety permeability

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

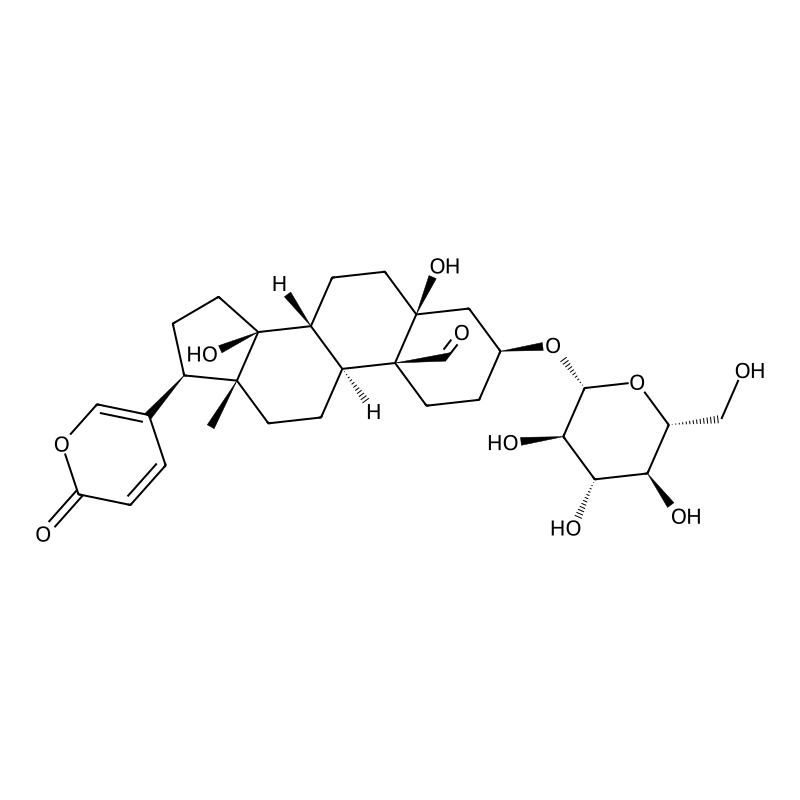

Hellebrigenin glucoside is a steroid lactone. It derives from a bufanolide.

Hellebrigenin glucoside is a natural product found in Helleborus orientalis and Drimia elata with data available.

Synonyms

Purity

Package Size

Hellebrigenin glucoside is a bufadienolide-type cardiac glycoside, consisting of the aglycone hellebrigenin linked to a glucose moiety. Like other cardiac glycosides, its primary mechanism of action is the potent inhibition of the Na+/K+-ATPase ion pump, a critical enzyme for maintaining cellular electrochemical gradients. [REFS-1, REFS-2] This activity makes it a valuable tool in cancer research and studies involving ion homeostasis. The presence of the glucose group distinguishes it from its aglycone, hellebrigenin, and other related bufadienolides, impacting its physicochemical properties and biological activity profile.

References

- [1] Moreno Y Banuls, L., Katz, A., Miklos, W., et al. Hellebrin and its aglycone form hellebrigenin display similar in vitro growth inhibitory effects in cancer cells and binding profiles to the alpha subunits of the Na+/K+-ATPase. Mol Cancer 12, 33 (2013).

- [2] Mijatovic, T., Dufrasne, F., & Kiss, R. Cardiotonic Steroids-Mediated Targeting of the Na+/K+-ATPase to Combat Chemoresistant Cancers. Current Medicinal Chemistry, 19(5), 627-646 (2012).

Substituting Hellebrigenin glucoside with its aglycone, hellebrigenin, or other bufadienolides is a critical procurement error that can lead to failed experiments. The attached glucose moiety significantly alters aqueous solubility, a key parameter for stock solution preparation, formulation in cell culture media, and minimizing the use of organic solvents like DMSO. Furthermore, while the core inhibitory mechanism is shared, the glycoside and aglycone forms can exhibit different potencies and binding affinities for Na+/K+-ATPase isoforms. [1] For instance, in assays with purified human α1β1 Na+/K+-ATPase, hellebrigenin was found to be more effective than its glycoside form (referred to as hellebrin), a reversal of the typical trend seen with other cardiac glycosides like ouabain. [1] This demonstrates that the sugar moiety is not a passive component, making direct substitution scientifically invalid for achieving reproducible, comparable results.

Aglycone Superiority: Na+/K+-ATPase Inhibition

Contrary to the general rule for most cardiac glycosides where the glycoside form is more potent, Hellebrigenin glucoside (as hellebrin) is a less potent inhibitor of purified human α1β1 Na+/K+-ATPase than its own aglycone, hellebrigenin. Hellebrigenin exhibited a Ki of 46 ± 6 nM, while the glycoside form had a Ki of 103 ± 7 nM. [1] This is the reverse of the pattern observed for the ouabain/ouabaigenin pair, where the glycoside (ouabain) was over 7 times more potent than its aglycone. [1]

| Evidence Dimension | Inhibition constant (Ki) against purified human α1β1 Na+/K+-ATPase |

| Target Compound Data | 103 ± 7 nM (for Hellebrigenin glucoside, as hellebrin) |

| Comparator Or Baseline | Hellebrigenin (aglycone): 46 ± 6 nM |

| Quantified Difference | The aglycone is approximately 2.2 times more potent as an inhibitor in this specific assay. |

| Conditions | Enzyme inhibition assay with purified human α1β1 Na+/K+-ATPase. |

This atypical structure-activity relationship makes the matched pair essential for studies investigating the specific role of glycosylation in Na+/K+-ATPase binding and inhibition.

Equal Anticancer Potency with Aglycone

While most cardiac glycoside aglycones are significantly less potent in anticancer assays than their glycosylated counterparts, Hellebrigenin glucoside (as hellebrin) and its aglycone hellebrigenin display remarkably similar in vitro growth inhibitory effects across a panel of 10 human cancer cell lines. [1] The average IC50 for the glycoside was 12 ± 2 nM, while the aglycone's average IC50 was 10 ± 1 nM, a statistically insignificant difference. This contrasts sharply with other pairs like gamabufotalin-rhamnoside (IC50: 9 ± 2 nM) and its aglycone gamabufotalin (IC50: 26 ± 4 nM), where the glycoside is nearly 3 times more potent. [1]

| Evidence Dimension | Average IC50 for in vitro growth inhibition |

| Target Compound Data | 12 ± 2 nM (for Hellebrigenin glucoside, as hellebrin) |

| Comparator Or Baseline | Hellebrigenin (aglycone): 10 ± 1 nM |

| Quantified Difference | No significant difference in average potency across 10 human cancer cell lines. |

| Conditions | MTT colorimetric assay on a panel of 10 human cancer cell lines from the NCI60 library after 72h incubation. |

For researchers needing a bufadienolide with high water solubility for easier handling without sacrificing the nanomolar cytotoxic potency of the aglycone, Hellebrigenin glucoside is the logical choice.

α1-Preferential Binding vs. Cardenolides

Hellebrigenin glucoside (as hellebrin) and its aglycone exhibit a distinct binding profile for Na+/K+-ATPase α-subunits compared to common cardenolides like digoxin. Both the glycoside and aglycone forms of hellebrigenin show an approximately 2-fold higher binding affinity for the α1β1 isoform over the α2β1 and α3β1 complexes. [1] In contrast, digoxin displays a higher affinity for the α2 and α3 isoforms over the α1 isoform. [REFS-1, REFS-2] This preferential binding to the α1 subunit, which is often overexpressed in cancer cells, differentiates its selection for certain cancer models. [REFS-1, REFS-3]

| Evidence Dimension | Relative binding affinity for Na+/K+-ATPase isoforms |

| Target Compound Data | ~2-fold higher affinity for α1β1 vs α2β1 and α3β1 |

| Comparator Or Baseline | Digoxin: Higher affinity for α2 and α3 isoforms over α1. |

| Quantified Difference | Opposite isoform preference compared to the benchmark cardenolide digoxin. |

| Conditions | Binding affinity assays using purified human NaK complexes. |

This provides a clear rationale for selecting Hellebrigenin glucoside when targeting the α1 subunit of Na+/K+-ATPase is a primary objective, such as in certain lung cancers or glioblastomas where α1 is overexpressed.

Glycosylation Role in Bufadienolide Activity

The atypical structure-activity relationship, where the aglycone is a more potent enzyme inhibitor but has similar cellular cytotoxicity to the glycoside, makes this compound ideal for direct, controlled studies on how the sugar moiety affects cell permeability, target engagement, and overall efficacy. [1] Using Hellebrigenin glucoside and hellebrigenin as a matched pair allows for precise dissection of these effects.

Nanomolar Potency in Aqueous Assays

For high-throughput screening (HTS) or other automated assays where maintaining low concentrations of organic solvents is critical, Hellebrigenin glucoside is a preferred choice. Its glucose moiety confers enhanced aqueous solubility compared to the aglycone, simplifying stock preparation and dilution in aqueous buffers while retaining potent, low-nanomolar growth inhibition against cancer cells. [1]

Targeting α1-Overexpressing Cancers

Given its demonstrated preferential binding affinity for the α1 isoform of Na+/K+-ATPase, this compound is a specific tool for research models of cancers known to overexpress this subunit, such as certain glioblastomas and non-small-cell lung cancers. [1] Its selection over a cardenolide like digoxin is justified when the experimental goal is to specifically probe the α1 subunit.

XLogP3

Wikipedia

Explore Compound Types

O4Si-4